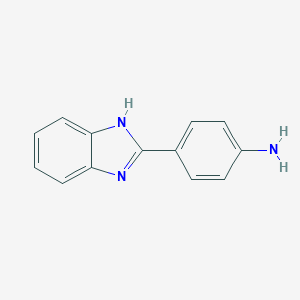

4-(1H-Benzimidazol-2-yl)aniline

概述

描述

4-(1H-Benzimidazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The benzimidazole nucleus, a key component of this compound, is known to interact with proteins and enzymes . It’s an important pharmacophore in drug discovery and is considered a bioisostere of naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide-ranging biological activities of benzimidazole derivatives, it can be inferred that the compound may influence multiple pathways related to the aforementioned pharmacological activities .

Result of Action

Given the wide-ranging biological activities of benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

生化分析

Biochemical Properties

4-(1H-Benzo[d]imidazol-2-yl)aniline has been extensively utilized as a drug scaffold in medicinal chemistry . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is known, and well documented in the literature . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Cellular Effects

Given its wide-ranging pharmacological activity, it is likely that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other .

生物活性

4-(1H-Benzimidazol-2-yl)aniline, a compound with the molecular formula C13H11N3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The presence of an aniline group enhances its solubility and biological activity. Its structural characteristics are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3 |

| Molecular Weight | 225.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 345677 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was found to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various diseases. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. In a comparative study, it exhibited comparable inhibition potency to known AChE inhibitors like Donepezil . The enzyme inhibition data are summarized below:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.21 ± 0.12 |

| Urease | Non-competitive | 1.13 ± 0.003 |

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Target Proteins : The compound binds to specific receptors and proteins involved in cell signaling pathways, disrupting their normal function.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : By inhibiting enzymes like AChE and urease, it affects neurotransmitter levels and bacterial metabolism, respectively.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of benzimidazole and tested their anticancer effects on human cancer cell lines. Among them, this compound showed the highest cytotoxicity against MCF-7 cells with an IC50 value of 5 µM . This study highlights the compound's potential as a lead structure for developing new anticancer therapies.

Antimicrobial Efficacy Evaluation

Another significant study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated strong activity against Bacillus subtilis and moderate activity against Pseudomonas aeruginosa, suggesting its utility in treating infections caused by resistant bacterial strains .

科学研究应用

Antibacterial Activity

Research indicates that derivatives of 4-(1H-benzimidazol-2-yl)aniline exhibit notable antibacterial properties. A study synthesized various benzimidazole derivatives and evaluated their antibacterial efficacy against different microbial strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | 15.63 µg/mL |

| This compound | Varies with substituents |

These findings suggest that modifications to the benzimidazole structure can enhance antibacterial potency, making it a candidate for future drug development aimed at combating resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. Notably, complexes formed with this compound have shown promising results against lung cancer cells (A549) and colorectal cancer cells (Caco-2).

| Complex | IC50 (µM) | Selectivity |

|---|---|---|

| Complex 4 | 10.9 | High (A549) |

| Complex 6 | 12.4 | Moderate (Caco-2) |

The selectivity of these complexes indicates their potential for targeted cancer therapy, reducing side effects associated with conventional chemotherapy .

Chemosensing Applications

This compound has been utilized in the development of chemosensors for detecting metal ions and other analytes. The compound's ability to form stable complexes with various metal ions allows for its application in environmental monitoring and analytical chemistry.

Key Features of Chemosensors:

- High sensitivity and selectivity for target analytes.

- Potential use in real-time monitoring applications.

Research has indicated that modifications to the benzimidazole moiety can enhance the chemosensing capabilities, making it a versatile component in sensor technology .

化学反应分析

Diazotization and Coupling Reactions

The primary amino group undergoes diazotization under acidic conditions, enabling coupling with electron-rich aromatic systems (e.g., phenols, amines) to form azo derivatives.

Key Data:

Example reaction :

4-(1H-Benzimidazol-2-yl)aniline → Diazonium salt → Coupling with resorcinol → 4-{(E)-[4-(1H-benzimidazol-2-yl)phenyl]diazenyl}benzene-1,3-diol (yield: 62%, m.p. 250°C) .

Nucleophilic Substitution

The amino group participates in nucleophilic substitutions, forming sulfonamides, ureas, and Schiff bases.

Key Data:

Example reaction :

this compound + maleic anhydride → 4-{(E)-[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl}but-2-enoic acid → cyclization with hydrazine → pyrazole derivatives (e.g., compound 3) .

Condensation Reactions

The benzimidazole NH and aniline NH₂ groups facilitate condensations with carbonyl compounds.

Key Data:

Example reaction :

this compound + 4-iodobenzaldehyde → 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide (75% yield) .

Oxidative Cross-Coupling

Iodine-mediated oxidative coupling generates fused heterocycles.

Key Data:

| Reagents/Conditions | Products | Structural Features |

|---|---|---|

| I₂ (catalytic) | Benzimidazo[1,2-c]quinazoline | UV λ_max: 302 nm |

Mechanism :

Oxidative coupling between benzimidazole and aniline moieties forms a six-membered quinazoline ring.

Formation of Heterocyclic Derivatives

Reactions with heterocyclic precursors yield pharmacologically active scaffolds.

Key Data:

Example reaction :

this compound + chloroacetyl chloride → 4-(2-chloroacetamido)benzoic acid → reaction with 2-mercaptobenzimidazole → thioacetamido derivatives (e.g., compound b ) .

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFBXSRZSUJGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323237 | |

| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2963-77-1 | |

| Record name | 2963-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-BENZIMIDAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-(1H-Benzo[d]imidazol-2-yl)aniline in medicinal chemistry?

A1: Research suggests that derivatives of 4-(1H-Benzo[d]imidazol-2-yl)aniline exhibit promising biological activities, particularly against specific viral infections and cancer cell growth. For instance, a study explored the synthesis of various derivatives with potential anti-HCV (Hepatitis C Virus) activity. [] Another study investigated Ruthenium (II) complexes incorporating 4-(1H-Benzo[d]imidazol-2-yl)aniline as a ligand for their antiproliferative activity against Human cervical carcinoma cells (HeLa). [] These studies highlight the potential of this compound as a scaffold for developing novel therapeutic agents.

Q2: How can 4-(1H-Benzo[d]imidazol-2-yl)aniline be chemically modified to generate diverse derivatives?

A2: 4-(1H-Benzo[d]imidazol-2-yl)aniline possesses versatile reactive sites that allow for various chemical transformations. For example, it readily reacts with maleic anhydride to yield an α,β-unsaturated carboxylic acid, which can be further cyclized with hydrazine derivatives to produce pyrazole derivatives. [] Additionally, it reacts with pyrazolecarbaldehydes to form Schiff bases, further expanding its structural diversity. [] These modifications can potentially alter the compound's pharmacological properties, allowing for the fine-tuning of desired biological activities.

Q3: What analytical techniques are commonly employed to characterize 4-(1H-Benzo[d]imidazol-2-yl)aniline and its derivatives?

A3: Characterizing the synthesized compounds for their purity and structural confirmation relies heavily on spectroscopic methods. Researchers frequently utilize techniques like Infrared (IR) Spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, ] These methods provide valuable information about the compound's functional groups, proton environments, and molecular weight, confirming its structure and purity.

Q4: How do the structural modifications of 4-(1H-Benzo[d]imidazol-2-yl)aniline affect its biological activity?

A4: While specific structure-activity relationships are still under investigation, preliminary findings suggest that the nature and position of substituents on the 4-(1H-Benzo[d]imidazol-2-yl)aniline scaffold can significantly influence its biological activity. For example, in the study investigating Ru(II) complexes, variations in the benzimidazole substituents significantly affected the complex's cytotoxicity against HeLa cells. [] This highlights the importance of systematic SAR studies to optimize the desired biological effect and minimize potential off-target activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。